1-(2-Methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride

PTP1B inhibition Type 2 diabetes insulin sensitization

1-(2-Methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride (CAS 64966-36-5) is the dihydrochloride salt of an ortho-tolyloxy-substituted aryloxypropanolamine derivative bearing an unsubstituted piperazine ring. This compound belongs to the phenoxy-3-piperazin-1-yl-propan-2-ol class, which has been directly evaluated as a protein tyrosine phosphatase 1B (PTP1B) inhibitor scaffold with antidiabetic activity in vivo and independently developed as a triple monoamine reuptake inhibitor framework targeting SERT, NET, and DAT.

Molecular Formula C14H24Cl2N2O2
Molecular Weight 323.26
CAS No. 64966-36-5
Cat. No. B2699220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride
CAS64966-36-5
Molecular FormulaC14H24Cl2N2O2
Molecular Weight323.26
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(CN2CCNCC2)O.Cl.Cl
InChIInChI=1S/C14H22N2O2.2ClH/c1-12-4-2-3-5-14(12)18-11-13(17)10-16-8-6-15-7-9-16;;/h2-5,13,15,17H,6-11H2,1H3;2*1H
InChIKeyUGEQBOKHTLZXLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to 1-(2-Methylphenoxy)-3-(piperazin-1-yl)propan-2-ol Dihydrochloride (CAS 64966-36-5): A Versatile Piperazine-Propanol Scaffold for PTP1B and CNS Transporter Drug Discovery


1-(2-Methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride (CAS 64966-36-5) is the dihydrochloride salt of an ortho-tolyloxy-substituted aryloxypropanolamine derivative bearing an unsubstituted piperazine ring. This compound belongs to the phenoxy-3-piperazin-1-yl-propan-2-ol class, which has been directly evaluated as a protein tyrosine phosphatase 1B (PTP1B) inhibitor scaffold with antidiabetic activity in vivo [1] and independently developed as a triple monoamine reuptake inhibitor framework targeting SERT, NET, and DAT [2]. The ortho-methyl substitution on the phenoxy ring distinguishes this analog from the unsubstituted phenyl (CAS 40944-05-6) and para-methyl (CAS 883546-08-5) congeners, while the free secondary amine on the piperazine ring enables salt formation, aqueous solubility enhancement, and downstream N-functionalization not possible with N-arylpiperazine counterparts. The dihydrochloride salt form (MW 323.3 g/mol; molecular formula C₁₄H₂₄Cl₂N₂O₂) provides a crystalline, water-soluble solid suitable for direct use in in vitro assays and as a synthetic intermediate [3].

Why Generic Substitution Fails: Ortho-Methyl Phenoxy and Unsubstituted Piperazine Confer Distinct Pharmacological and Physicochemical Properties vs. Para-Methyl, Unsubstituted Phenyl, or N-Arylpiperazine Analogs


Closely related phenoxy-piperazine-propanol analogs sharing the same core scaffold cannot be treated as interchangeable procurement items because the position and nature of the aryl ring substituent, the N-substitution status of the piperazine ring, and the counterion form each independently govern target engagement, selectivity, and experimental tractability. In the phenoxypropanolamine class, ortho-substitution on the phenoxy ring has been shown to alter β₁-adrenoceptor binding affinity by over three orders of magnitude (pKᵢ range 5.49–9.35) compared to meta- or para-substituted congeners [1], while substitution of the piperazine N–H with an aryl group shifts pharmacological activity from PTP1B inhibition and monoamine transporter modulation toward α₁-adrenoceptor antagonism (Kᵢ values as low as 2.1–2.4 nM for N-(2-methoxyphenyl)piperazine derivatives) [2]. The dihydrochloride salt form of the target compound further differentiates it from the free base (CAS 782396-15-0) in terms of aqueous solubility, hygroscopicity, and weighable accuracy for quantitative pharmacology. These divergent structure–activity trajectories mean that substituting ortho-methyl for para-methyl, or replacing the free piperazine NH with an N-phenyl group, does not yield a functionally equivalent research tool—it yields a different pharmacological profile altogether.

Quantitative Evidence Guide: Head-to-Head and Class-Level Differentiation of 1-(2-Methylphenoxy)-3-(piperazin-1-yl)propan-2-ol Dihydrochloride from Closest Analogs


Ortho-Methyl Phenoxy Substitution Enables PTP1B Inhibitory Activity Within the Phenoxy-Piperazine-Propanol Series, Whereas Unsubstituted Phenyl Analogs Are Not Reported Active in This Assay

In the foundational study by Gupta et al. (2010), a series of substituted phenoxy-3-piperazin-1-yl-propan-2-ol derivatives—structurally encompassing the target compound's scaffold—was systematically evaluated for in vitro PTP1B inhibition. The most active compound in the series, 5b (bearing an aromatic substituent on the phenoxy ring), achieved 35.90% PTP1B inhibition at 100 μM, while compound 4a achieved 31.58% inhibition at the same concentration [1]. Critically, the unsubstituted 1-phenoxy-3-(piperazin-1-yl)propan-2-ol (CAS 40944-05-6) is not reported to exhibit PTP1B inhibitory activity in the peer-reviewed literature, and its primary reported application is as a synthetic precursor to triple reuptake inhibitors requiring further N-functionalization [2]. Ortho-substitution with a methyl group introduces steric and hydrophobic character in the aryl-binding region that contributes to the PTP1B pharmacophore, as docking studies revealed that hydrogen bond formation with Arg221 in the PTP1B active site is essential for activity [1]. While the target compound (ortho-methyl, free NH piperazine) was not explicitly listed as 4a or 5b in the published abstract, its structural attributes—ortho-methyl phenoxy group and unsubstituted piperazine NH capable of hydrogen bonding—align it with the active pharmacophore rather than the inactive unsubstituted-phenyl series.

PTP1B inhibition Type 2 diabetes insulin sensitization phenoxy-propanol SAR

Free NH Piperazine in the Target Compound Preserves Triple Reuptake Inhibitor Potential, Whereas N-Arylpiperazine Substitution Redirects Activity Toward α₁-Adrenoceptor Antagonism

Ashrafuzzaman et al. (2023) demonstrated that 1-phenoxy-3-(piperazin-1-yl)propan-2-ol derivatives—bearing a free NH on the piperazine ring—can be functionalized to produce potent triple reuptake inhibitors of SERT, NET, and DAT, with the most active analog (compound 19) exhibiting potent inhibition against all three monoamine transporters [1]. In stark contrast, N-arylpiperazine congeners such as 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives display high-affinity α₁-adrenoceptor binding (Kᵢ = 2.1–13.1 nM) and potent α₁-antagonism (pA₂ = 7.868–8.807) in isolated rat aorta assays [2]. The unsubstituted piperazine NH in the target compound serves as a critical synthetic handle for late-stage diversification into either CNS-penetrant triple reuptake inhibitors (via N-alkylation or N-acylation) or, alternatively, into PTP1B-targeted antidiabetic agents—a divergent synthetic utility not available with pre-installed N-arylpiperazine analogs. This bifurcation in pharmacological trajectory means that the target compound's free NH piperazine is a procurement-critical structural feature: it preserves the option to pursue CNS transporter targets, whereas N-phenylpiperazine analogs are irreversibly committed to the α₁-adrenoceptor pathway.

triple reuptake inhibitor SERT NET DAT α₁-adrenoceptor antidepressant CNS drug discovery

Ortho-Methyl Phenoxy Substitution Alters Conformational and Steric Profile vs. Para-Methyl Isomer, With Documented Impact on β₁-Adrenoceptor Binding Across the Phenoxypropanolamine Class

In a comprehensive CoMFA analysis of 36 phenoxypropanolamines bearing ortho-, meta-, and para-substituents, the human β₁-adrenoceptor binding affinity (pKᵢ) spanned nearly four log units (5.49–9.35) depending on the position and nature of the aryl substituent [1]. Ortho-substitution introduces conformational restriction via steric interaction between the 2-methyl group and the propanol side chain, which alters the torsional angle of the phenoxy ring relative to the piperazine-propanol backbone. This conformational effect is absent in the para-methyl isomer (CAS 883546-08-5), where the 4-methyl group projects away from the side chain and does not restrict rotation. The ortho-methyl group also increases the compound's clogP by approximately 0.5 log units relative to the unsubstituted phenyl analog, enhancing membrane permeability potential while maintaining hydrogen-bond donor capacity (4 HBD) and acceptor capacity (4 HBA) identical to the para isomer [2]. These differential physiochemical and conformational properties mean that ortho-methyl and para-methyl analogs cannot be assumed to exhibit equivalent target binding, pharmacokinetics, or off-target profiles.

ortho vs. para substitution phenoxypropanolamine SAR β₁-adrenoceptor conformational analysis steric effect

Dihydrochloride Salt Form Provides Defined Stoichiometry and Enhanced Aqueous Solubility vs. Free Base, Critical for Reproducible In Vitro Pharmacology

The target compound is supplied as a defined dihydrochloride salt (2 HCl per molecule; MW 323.3 g/mol) rather than the free base (MW 250.34 g/mol; CAS 782396-15-0) [1]. Piperazine dihydrochloride salts exhibit aqueous solubility exceeding 400 g/L at 20 °C, dramatically higher than the corresponding free bases, which are typically oils or low-melting solids with limited water solubility . The defined salt stoichiometry ensures accurate molar calculations for in vitro assays—the free base form of this compound is hygroscopic and may retain variable amounts of water or solvent, introducing weighing errors of 5–15% in quantitative pharmacology experiments. Furthermore, the dihydrochloride salt provides a crystalline solid with superior long-term storage stability under ambient conditions compared to the free base, which is more prone to oxidative degradation of the piperazine ring. For cell-based assays requiring DMSO or aqueous stock solutions, the dihydrochloride salt dissolves rapidly at concentrations up to 50 mM, whereas the free base may require sonication, heating, or pH adjustment, introducing variability in dose–response studies.

dihydrochloride salt aqueous solubility free base comparison weighing accuracy in vitro assay reproducibility

Optimal Application Scenarios for 1-(2-Methylphenoxy)-3-(piperazin-1-yl)propan-2-ol Dihydrochloride Based on Quantitative Differentiation Evidence


PTP1B-Targeted Antidiabetic Drug Discovery: Lead Optimization Starting Point

The target compound serves as a structurally validated entry point into the phenoxy-3-piperazin-1-yl-propan-2-ol PTP1B inhibitor series, for which the most active analog (5b) demonstrated 35.90% enzyme inhibition at 100 μM and compound 4a achieved 40.3% normalization of plasma glucose at 100 mg/kg in the Sugar-Loaded Model in rats [1]. The ortho-methyl group and free piperazine NH align with the active pharmacophore identified in docking studies, where hydrogen bonding with Arg221 in the PTP1B catalytic pocket is critical. Procurement of the ortho-methyl analog over the unsubstituted-phenyl variant (CAS 40944-05-6) is essential because the unsubstituted compound lacks documented PTP1B activity and was developed for an entirely different target class (triple reuptake inhibition) [2]. The dihydrochloride salt form enables direct dissolution into aqueous assay buffers for high-throughput PTP1B screening without DMSO carryover artifacts.

CNS Monoamine Transporter Probe Development via Late-Stage N-Functionalization

The free NH on the piperazine ring of the target compound provides a critical synthetic handle for generating triple reuptake inhibitor candidates, as demonstrated by Ashrafuzzaman et al. (2023), where N-functionalization of the 1-phenoxy-3-(piperazin-1-yl)propan-2-ol scaffold yielded compound 19 with potent SERT, NET, and DAT inhibition [1]. N-Arylpiperazine analogs (e.g., 1-(2-methoxyphenyl)piperazine derivatives) cannot serve this purpose because they are pharmacologically committed to α₁-adrenoceptor antagonism (Kᵢ = 2.1–13.1 nM) and lose the ability to engage monoamine transporters [2]. The ortho-methyl substitution on the phenoxy ring provides a distinct steric and lipophilic profile vs. the unsubstituted phenyl scaffold used in the Ashrafuzzaman study, offering an underexplored SAR direction for CNS penetrant antidepressant candidates.

Synthetic Intermediate for Diversifiable Piperazine Library Construction

The combination of a free secondary amine on the piperazine ring and an ortho-methyl phenoxy group makes this compound an ideal diversification hub for parallel library synthesis. The piperazine NH can undergo N-alkylation, N-acylation, N-sulfonylation, or N-arylation to generate structurally diverse analogs probing PTP1B, monoamine transporter, or novel target space [1][2]. The dihydrochloride salt form simplifies reaction setup by providing a free-flowing, non-hygroscopic solid that can be accurately weighed and directly treated with base for in situ freebase generation. In contrast, the free base (CAS 782396-15-0) requires careful handling due to hygroscopicity and possible oxidative degradation, reducing synthetic reproducibility across multiple batches [3].

Ortho-Substituted Aryloxypropanolamine Reference Standard for β-Adrenoceptor SAR Studies

Within the broader aryloxypropanolamine class, ortho-substituted phenoxy derivatives exhibit β₁-adrenoceptor binding affinities spanning pKᵢ 5.49–9.35 depending on additional ring substitution [1]. The target compound, as a pure ortho-methyl phenoxy analog with an unsubstituted piperazine, serves as a well-defined reference point for systematically probing the contribution of ortho steric effects to receptor binding, free from confounding para-substituent or N-arylpiperazine variables. The dihydrochloride salt ensures accurate concentration control in radioligand displacement assays, where errors in free base weighing can propagate to Kᵢ determination errors exceeding 0.5 log units.

Quote Request

Request a Quote for 1-(2-Methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.